molecular formula C30H41NO4S B12317236 3-dodecylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

3-dodecylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B12317236
M. Wt: 511.7 g/mol
InChI Key: PVOLXHPPTSGWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-dodecylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound that features a combination of a fluorenylmethoxycarbonyl (Fmoc) group and a dodecylsulfanyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for its application in research and development .

Chemical Reactions Analysis

Types of Reactions

3-dodecylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

3-dodecylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-dodecylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets. The Fmoc group can protect amino acids during peptide synthesis, while the dodecylsulfanyl chain can interact with lipid membranes, influencing their properties and functions .

Properties

Molecular Formula

C30H41NO4S

Molecular Weight

511.7 g/mol

IUPAC Name

3-dodecylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C30H41NO4S/c1-2-3-4-5-6-7-8-9-10-15-20-36-22-28(29(32)33)31-30(34)35-21-27-25-18-13-11-16-23(25)24-17-12-14-19-26(24)27/h11-14,16-19,27-28H,2-10,15,20-22H2,1H3,(H,31,34)(H,32,33)

InChI Key

PVOLXHPPTSGWIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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